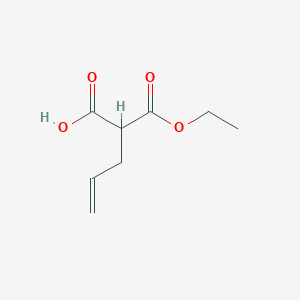

2-Ethoxycarbonylpent-4-enoic acid

Description

Structure

3D Structure

Properties

CAS No. |

2985-38-8 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

2-ethoxycarbonylpent-4-enoic acid |

InChI |

InChI=1S/C8H12O4/c1-3-5-6(7(9)10)8(11)12-4-2/h3,6H,1,4-5H2,2H3,(H,9,10) |

InChI Key |

GRVQJOITHBBBNR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC=C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxycarbonylpent 4 Enoic Acid

Established Retrosynthetic Strategies and Forward Synthesis Pathways

Established routes to 2-ethoxycarbonylpent-4-enoic acid primarily rely on the nucleophilicity of malonate esters and the construction of the five-carbon chain through alkylation.

The malonic ester synthesis is a cornerstone of organic chemistry for producing substituted carboxylic acids. rsc.org The retrosynthesis of this compound via this approach involves a primary disconnection at the C2-C3 bond, identifying diethyl malonate and an allyl halide as the key synthons.

Retrosynthetic Analysis: The target molecule can be traced back to diethyl 2-allylmalonate. This precursor is formed by the alkylation of diethyl malonate with an allyl electrophile. The synthesis hinges on the acidity of the α-hydrogens of the malonic ester, which are flanked by two carbonyl groups, facilitating deprotonation. rsc.org

Forward Synthesis Pathway: The forward synthesis begins with the deprotonation of diethyl malonate using a suitable base, typically sodium ethoxide (NaOEt) in ethanol, to prevent transesterification. rsc.org This generates a stabilized enolate ion. The subsequent nucleophilic attack of this enolate on an allyl halide, such as allyl bromide, in an SN2 reaction forms diethyl 2-allylmalonate. rsc.org The final step is a selective partial hydrolysis of one of the two ester groups. This is often achieved under controlled basic conditions (e.g., using one equivalent of potassium hydroxide in ethanol) followed by acidic workup, yielding the target monoacid, this compound. A significant challenge in this final step is preventing complete hydrolysis to the dicarboxylic acid or decarboxylation.

| Step | Reactants | Reagents | Product | Purpose |

| 1 | Diethyl malonate | Sodium ethoxide (NaOEt) | Sodio diethyl malonate (enolate) | Generation of nucleophile |

| 2 | Sodio diethyl malonate, Allyl bromide | - | Diethyl 2-allylmalonate | C-C bond formation (Alkylation) |

| 3 | Diethyl 2-allylmalonate | 1. KOH (1 eq.), EtOH 2. H₃O⁺ | This compound | Selective mono-hydrolysis |

Olefin metathesis offers a powerful alternative for constructing the pent-4-enoic acid backbone by forming the C=C double bond directly. A plausible strategy is cross-metathesis, which involves the exchange of substituents between two different olefins. acs.org

Retrosynthetic Analysis: A retrosynthetic disconnection across the double bond of a precursor like diethyl 2-vinylmalonate suggests a cross-metathesis reaction with ethylene. Alternatively, the target framework could be envisioned from a cross-metathesis between a simpler terminal alkene and an acrylate derivative. For instance, the reaction between 1-butene and ethyl acrylate could theoretically form ethyl pent-2-enoate, which would then require further modification. A more direct approach involves a precursor already containing the ethoxycarbonyl and carboxylic acid moieties.

Forward Synthesis Pathway: A practical forward synthesis could involve the cross-metathesis of diethyl 2-vinylmalonate with ethylene, catalyzed by a ruthenium-based catalyst such as a Hoveyda-Grubbs 2nd generation catalyst. This reaction would ideally yield diethyl 2-allylmalonate, which can then be selectively hydrolyzed as described in the malonate condensation route. The reaction is driven forward by the removal of the volatile ethylene byproduct. researchgate.net This method is advantageous due to the high functional group tolerance of modern metathesis catalysts.

| Reactant A | Reactant B | Catalyst | Product | Reaction Type |

| Diethyl 2-vinylmalonate | Ethylene | Hoveyda-Grubbs 2nd Gen. | Diethyl 2-allylmalonate | Cross-Metathesis |

| 1-Butene | Ethyl Acrylate | Hoveyda-Grubbs 2nd Gen. | Ethyl pent-2-enoate | Cross-Metathesis |

The formation of the crucial C2-C3 bond in this compound is a classic example of enolate chemistry. The reactivity of the α-carbon (C2) in malonic esters is the linchpin of the malonate condensation strategy.

The α-hydrogens of diethyl malonate are significantly more acidic (pKa ≈ 13) than those of simple esters or ketones. This increased acidity is due to the inductive effect of the two adjacent ester carbonyl groups and, more importantly, the ability of the resulting conjugate base (the enolate) to delocalize the negative charge onto both oxygen atoms. rsc.org

This stabilization allows for the quantitative formation of the enolate using a relatively mild base like sodium ethoxide. Once formed, the enolate acts as a soft nucleophile, readily participating in SN2 reactions with appropriate electrophiles. In the synthesis of the target compound, the electrophile is an allyl halide. The reaction involves the backside attack of the nucleophilic C2 of the enolate on the allyl halide, displacing the halide leaving group and forming the new carbon-carbon bond.

Development of Novel and Efficient Synthetic Routes

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, selectivity, and sustainability. For this compound, this involves the use of transition-metal catalysis and organo- or biocatalytic methods.

The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, represents a highly efficient and versatile method for forming the C2-allyl bond. nih.gov This reaction offers milder conditions and often higher selectivity compared to the classical SN2 alkylation with allyl halides.

The catalytic cycle begins with the coordination of a Pd(0) complex to the double bond of an allylic substrate, such as allyl acetate (B1210297) or allyl methyl carbonate. This is followed by oxidative addition, where the leaving group is expelled to form a cationic η³-π-allylpalladium(II) complex. The malonate enolate, acting as a soft nucleophile, then attacks one of the terminal carbons of the π-allyl system. acs.org This step regenerates the Pd(0) catalyst, which re-enters the catalytic cycle.

This methodology has several advantages:

Mild Reaction Conditions: The reactions are often performed at or near room temperature.

High Atom Economy: Using substrates like allyl carbonates, which produce benign byproducts.

Asymmetric Potential: The use of chiral phosphine ligands can induce enantioselectivity, leading to chiral derivatives.

| Nucleophile Precursor | Allyl Source | Catalyst System | Product | Key Feature |

| Diethyl malonate | Allyl methyl carbonate | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | Diethyl 2-allylmalonate | Mild conditions, high efficiency |

| Diethyl malonate | Allyl acetate | [π-allylPdCl]₂, Chiral Ligand | Chiral Diethyl 2-allylmalonate | Asymmetric synthesis |

Organocatalysis offers metal-free alternatives for related transformations. While direct organocatalytic allylation of malonates is an emerging field, related reactions highlight its potential. For example, chiral organocatalysts, such as those derived from 1,2-diaminocyclohexane, have been used for the enantioselective decarboxylative protonation of malonate monoesters. This demonstrates the ability of organocatalysts to create a chiral environment around malonate-type substrates, suggesting future applications in the asymmetric synthesis of the target molecule.

| Precursor | Catalyst | Transformation | Advantage |

| Diethyl 2-allylmalonate | Lipase (e.g., Novozym® 435) | Selective mono-hydrolysis | High selectivity, mild conditions, environmentally friendly |

Green Chemistry Principles Applied to Synthesis (e.g., Aqueous Medium Reactions, Solvent-Free Conditions)

The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of environmentally benign solvents like water, or eliminating solvents altogether.

Aqueous Medium Reactions:

Performing organic reactions in water is a primary goal of green chemistry. For the synthesis of dicarboxylic acid monoesters, methodologies are being developed that function in aqueous environments. For instance, certain catalytic processes can be adapted to aqueous systems, often utilizing water-soluble catalysts or surfactants to create nano-micellar environments. While specific examples for this compound are not extensively detailed, the principles of aqueous synthesis are broadly applicable. For example, palladium-catalyzed carbonylation reactions, a potential route to this class of compounds, can sometimes be performed in biphasic or aqueous systems with appropriately designed ligands.

Solvent-Free Conditions:

Solvent-free, or neat, synthesis represents another significant green chemistry approach. These reactions, often facilitated by grinding solid reactants or heating a mixture of reactants without a solvent, can lead to higher efficiency, shorter reaction times, and a significant reduction in waste. mdpi.com For example, the synthesis of various organic compounds, from dicarboxylic acids to heterocyclic structures, has been successfully demonstrated under solvent-free conditions. rsc.orgcmu.edu The Michael-type addition reactions or condensations, which could be steps in a synthetic route to this compound, are often amenable to solvent-free protocols, sometimes accelerated by microwave irradiation. wjpmr.com One study demonstrated the oxidation of cyclic ketones to dicarboxylic acids using aqueous hydrogen peroxide without any organic solvent, highlighting the potential for high reactivity in heterogeneous, solvent-free systems. rsc.org

The table below summarizes the advantages of applying these green chemistry principles.

| Green Chemistry Principle | Advantages | Potential Application to Synthesis |

| Aqueous Medium | Reduces use of volatile organic compounds (VOCs), non-flammable, low cost, unique reactivity. | Palladium-catalyzed hydrocarboxylation of allylmalonic acid derivatives. |

| Solvent-Free Conditions | Eliminates solvent waste, can lead to shorter reaction times and higher yields, simplified work-up. mdpi.com | Base-catalyzed alkylation of diethyl malonate with allyl bromide, followed by selective hydrolysis. |

Stereoselective Synthesis of this compound and its Stereoisomers

Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial in modern organic synthesis, as different stereoisomers of a molecule can have distinct biological activities. The synthesis of specific stereoisomers of this compound, which has a chiral center at the C2 position, requires advanced asymmetric strategies.

Chiral Auxiliary-Mediated Approaches to C2 Stereogenicity

A well-established method for controlling stereochemistry involves the use of a chiral auxiliary. wikipedia.org This is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. blogspot.com After the desired transformation, the auxiliary is removed and can often be recycled. wikipedia.orgyork.ac.uk

For creating the stereocenter at the C2 position of this compound, a common strategy would involve the asymmetric alkylation of a malonate derivative attached to a chiral auxiliary. Evans' oxazolidinones are a prominent class of auxiliaries used for this purpose. blogspot.comslideshare.net The general process is outlined below:

Attachment: The prochiral substrate is attached to the chiral auxiliary, forming a new compound (e.g., an imide).

Diastereoselective Reaction: The compound is then subjected to a reaction, such as alkylation with an allyl halide. The steric bulk and electronic properties of the auxiliary block one face of the molecule, forcing the incoming group to add from the opposite, less hindered face, thus creating a new stereocenter with a high degree of diastereoselectivity.

Removal: The chiral auxiliary is cleaved from the product, typically through hydrolysis or alcoholysis, to yield the desired enantiomerically enriched product and recover the auxiliary. blogspot.com

The table below illustrates common chiral auxiliaries and their application.

| Chiral Auxiliary | Typical Reaction | Mechanism of Control |

| Evans' Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | Formation of a conformationally rigid chelated enolate, where one face is sterically shielded by a substituent on the auxiliary. blogspot.com |

| Camphorsultam | Asymmetric Alkylation, Diels-Alder Reactions | Similar to oxazolidinones, it forms a rigid enolate structure that directs incoming electrophiles. |

| (S)-(-)/(R)-(+)-1-amino-2-methoxymethylpyrrolidine (SAMP/RAMP) | Asymmetric Alkylation of Ketones/Aldehydes | Forms a chiral hydrazone, and the subsequent metalated species directs alkylation from a specific face. |

Asymmetric Catalysis in Alkene Functionalization

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. For a molecule like this compound, functionalizing the alkene (the pent-4-enoic moiety) is a key potential strategy.

A highly relevant transformation is the asymmetric hydroformylation or hydrocarboxylation of alkenes. Specifically, the palladium-catalyzed asymmetric hydroxycarbonylation of functionalized alkenes provides a direct route to chiral carboxylic acids. cluster-science.com In this type of reaction, a palladium catalyst, coordinated to a chiral ligand, facilitates the addition of carbon monoxide (CO) and water across the double bond of a suitable precursor. The chiral ligand environment around the metal center dictates the facial selectivity of the reaction, leading to the preferential formation of one enantiomer.

A study on the asymmetric alkoxy- and hydroxy-carbonylation of β-carbonyl functionalized alkenes demonstrated high efficiency and enantioselectivity for a broad range of substrates. cluster-science.com The β-carbonyl group in the substrates was found to play a crucial role in coordinating to the metal center, enhancing both reactivity and enantioselectivity. cluster-science.com This approach could be adapted to synthesize the target molecule or its precursors with high optical purity.

| Catalytic System | Reaction Type | Enantioselectivity Control |

| Pd-Catalyst with Chiral Phosphine Ligands (e.g., BINAP) | Asymmetric Hydrocarboxylation/ Hydroesterification | The chiral ligand creates a chiral pocket around the palladium center, differentiating between the two prochiral faces of the alkene during the migratory insertion step. |

| Rh-Catalyst with Chiral Diphosphine Ligands | Asymmetric Hydroformylation | Similar to palladium systems, the chiral ligand controls the stereochemical outcome of the addition of H and CHO groups across the double bond. |

| Pd(II) with Chiral Bis(oxazoline) Ligands | Asymmetric Oxycarbonylation | Used in the kinetic resolution of racemic diols, where the chiral catalyst selectively reacts with one enantiomer, leading to an enantioenriched product. researchgate.net |

Diastereoselective Control in Carbon-Carbon Bond Forming Reactions

When a molecule already contains a stereocenter, new stereocenters can be introduced with controlled stereochemistry relative to the existing one. This is known as diastereoselective synthesis. In the context of synthesizing derivatives of this compound, if the C2 stereocenter is already established, it can direct the stereochemical outcome of subsequent reactions.

For instance, an aldol reaction between the enolate of an ester with a chiral center at the α-position (like a derivative of our target molecule) and an aldehyde would lead to the formation of two new contiguous stereocenters. The facial selectivity of the enolate's attack on the aldehyde is influenced by the existing stereocenter, leading to a preference for one diastereomer over others. This principle is famously exploited in Evans' asymmetric aldol reactions, where the chiral auxiliary not only sets the initial stereocenter but also directs subsequent aldol additions to create complex stereochemical arrays. blogspot.com

Similarly, a Michael addition, involving the conjugate addition of a nucleophile to an α,β-unsaturated system, can be rendered diastereoselective by a pre-existing chiral center. If a derivative of this compound were used as the nucleophile, its addition to an electrophilic alkene would be influenced by the C2 stereocenter, favoring the formation of one diastereomeric product.

Chemical Reactivity and Transformation Profiles of 2 Ethoxycarbonylpent 4 Enoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, anhydride formation, decarboxylation, and other acyl substitution reactions.

Esterification, Amidation, and Anhydride Formation

The free carboxylic acid group of 2-ethoxycarbonylpent-4-enoic acid can undergo standard transformations to form esters, amides, and anhydrides. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack.

Esterification: The conversion of the carboxylic acid to a second ester group, resulting in a diester, can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. libretexts.org To achieve selective esterification of the carboxylic acid without affecting the existing ethoxycarbonyl group through transesterification, methods employing reagents like diazomethane or the use of solid supports like alumina can be employed. acs.orgoup.com

Amidation: The formation of an amide from the carboxylic acid moiety requires reaction with ammonia or a primary or secondary amine. Direct reaction is often challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.org Therefore, coupling agents such as dicyclohexylcarbodiimide (DCC) are frequently used to activate the carboxylic acid, facilitating the formation of the amide bond. libretexts.orglibretexts.org

Anhydride Formation: Anhydrides can be synthesized from this compound, typically by reacting it with an acid chloride in the presence of a base like pyridine. masterorganicchemistry.com Symmetrical anhydrides can also be formed from two molecules of a carboxylic acid with heat and a dehydrating agent. latech.edu The reaction of carboxylic acids with dialkyl dicarbonates, catalyzed by weak Lewis acids, provides an efficient method for anhydride synthesis. organic-chemistry.org

Table 1: Representative Reactions of the Carboxylic Acid Moiety

| Reaction | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Diester |

| Amidation | Amine (R'R''NH), DCC | Amide |

| Anhydride Formation | Acid Chloride (R'COCl), Pyridine | Mixed Anhydride |

Decarboxylation Pathways and Derivatives thereof

As a β,γ-unsaturated carboxylic acid, this compound can undergo decarboxylation, which is the removal of the carboxyl group as carbon dioxide, typically upon heating. doubtnut.comdoubtnut.com This reaction proceeds through a cyclic, six-membered transition state, leading to the formation of an alkene. doubtnut.comstackexchange.com The presence of the double bond in the β,γ-position is crucial for this thermal decarboxylation pathway. stackexchange.comyoutube.com While α,β-unsaturated acids are generally resistant to simple thermal decarboxylation, the isomerization of an α,β-unsaturated acid to its β,γ-isomer can facilitate the reaction. stackexchange.com

Acyl Substitution Reactions

The carboxylic acid group of this compound can be converted into more reactive acyl derivatives, such as acid chlorides, which are versatile intermediates for further transformations. libretexts.orglatech.edu Reaction with thionyl chloride (SOCl₂) is a standard method for the synthesis of acid chlorides from carboxylic acids. libretexts.orglibretexts.orglatech.edu These acid chlorides can then readily react with a variety of nucleophiles, including alcohols, amines, and carboxylates, to form esters, amides, and anhydrides, respectively, often under milder conditions than the direct reactions with the carboxylic acid. masterorganicchemistry.comvanderbilt.edu

Reactions Involving the Ethoxycarbonyl Moiety

The ethoxycarbonyl (ester) group also offers a range of possibilities for chemical modification, including hydrolysis, transesterification, ammonolysis, and reduction.

Hydrolysis, Transesterification, and Ammonolysis

These reactions involve the nucleophilic attack at the electrophilic carbonyl carbon of the ester group, leading to the cleavage of the acyl-oxygen bond.

Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org Basic hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt, which upon acidification gives the corresponding dicarboxylic acid. libretexts.org Selective monohydrolysis of a diester to a monoacid can be a challenging synthetic task, often requiring carefully controlled conditions or enzymatic methods. organic-chemistry.orgnih.govacs.org

Transesterification: This process involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. google.comgoogle.comresearchgate.net This reaction is an equilibrium process, and driving it to completion often requires using a large excess of the new alcohol or removing the ethanol that is formed.

Ammonolysis: The reaction of the ester with ammonia results in the formation of an amide, a process known as ammonolysis. iastate.educhemistrysteps.comresearchgate.net This reaction is generally slower than the corresponding reaction with an acid chloride. chemistrysteps.com The reaction can be influenced by factors such as temperature and pH, and side reactions like conjugate addition can occur if the ester is unsaturated. acs.orgnih.gov

Table 2: Representative Reactions of the Ethoxycarbonyl Moiety

| Reaction | Reagents and Conditions | Product Type |

|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ | Dicarboxylic Acid |

| Transesterification | R'-OH, Acid or Base Catalyst | New Ester |

| Ammonolysis | NH₃ | Amide |

Reduction to Alcohol and Further Functionalization

The ethoxycarbonyl group can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org The reduction of the ester group in this compound would yield a diol, assuming the carboxylic acid is also reduced. Selective reduction of an ester in the presence of a carboxylic acid is challenging and often requires specific catalytic systems. researchgate.netacs.orgorganic-chemistry.orgacs.org The resulting alcohol can then be further functionalized, for example, by conversion to halides or other leaving groups, opening up pathways for further synthetic modifications.

Reactions with Organometallic Reagents

Organometallic reagents, such as organolithium and Grignard reagents, are potent nucleophiles and strong bases that readily react with carbonyl compounds and carboxylic acids. libretexts.orglibretexts.org In the case of this compound, which possesses both a carboxylic acid and an ester functional group, the reactions with these reagents are multifaceted.

With Grignard reagents (RMgX), the initial reaction is an acid-base reaction where the Grignard reagent deprotonates the carboxylic acid. masterorganicchemistry.comlibretexts.org This is because carboxylic acids are acidic enough to react with the highly basic Grignard reagent. libretexts.org Following this, a second equivalent of the Grignard reagent can react with the ester group. masterorganicchemistry.com This involves a nucleophilic acyl substitution, where the Grignard reagent adds to the carbonyl carbon of the ester, leading to the elimination of the ethoxide leaving group and the formation of a ketone intermediate. This ketone can then react with a third equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup. masterorganicchemistry.comresearchgate.net

Organolithium reagents (RLi) exhibit similar reactivity. libretexts.orgwikipedia.org They are strong bases and will deprotonate the carboxylic acid first. masterorganicchemistry.com Subsequently, a second equivalent of the organolithium reagent can add to the carbonyl carbon of the resulting carboxylate. masterorganicchemistry.comorganicchemistrytutor.com This forms a stable dianionic intermediate. Upon acidic workup, this intermediate collapses to form a ketone. masterorganicchemistry.com Unlike Grignard reagents, which typically add twice to esters to form tertiary alcohols, the reaction with organolithium reagents on the carboxylate can often be controlled to yield a ketone. masterorganicchemistry.commasterorganicchemistry.commasterorganicchemistry.com

The general reactivity of organometallic reagents with the functional groups present in this compound is summarized in the table below.

| Organometallic Reagent | Functional Group Reacted | Intermediate/Product |

| Grignard Reagent (RMgX) | Carboxylic Acid | Deprotonation to form R-H and a magnesium carboxylate salt. masterorganicchemistry.comlibretexts.org |

| Ester | Nucleophilic acyl substitution to form a ketone, followed by addition to form a tertiary alcohol. masterorganicchemistry.com | |

| Organolithium Reagent (RLi) | Carboxylic Acid | Deprotonation to form R-H and a lithium carboxylate salt. masterorganicchemistry.com |

| Carboxylate | Nucleophilic addition to form a dianionic intermediate, which yields a ketone upon workup. masterorganicchemistry.comorganicchemistrytutor.com | |

| Ester | Similar to Grignard reagents, can lead to tertiary alcohols. masterorganicchemistry.com |

Reactions Involving the Terminal Alkene Moiety (Pent-4-enoic)

The terminal alkene in this compound is a site of rich chemical reactivity, enabling a variety of transformations.

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation, Hydration)

The electron-rich double bond of the alkene readily undergoes electrophilic addition reactions. libretexts.org

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond proceeds through a cyclic halonium ion intermediate, resulting in the anti-addition of the halogen atoms to yield a vicinal dihalide. lasalle.edu

Hydrohalogenation: The reaction with hydrogen halides (HX, e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the halide adds to the more substituted carbon, forming a carbocation intermediate. libretexts.orgyoutube.com

Hydration: Acid-catalyzed hydration also follows Markovnikov's rule, leading to the formation of an alcohol. lasalle.edu The reaction proceeds via protonation of the alkene to form a carbocation, which is then attacked by water. libretexts.org

| Reaction | Reagent(s) | Product | Stereochemistry/Regiochemistry |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Vicinal dihalide | anti-addition lasalle.edu |

| Hydrohalogenation | HX (e.g., HBr, HCl) | Alkyl halide | Markovnikov addition libretexts.org |

| Hydration | H₃O⁺ | Alcohol | Markovnikov addition lasalle.edu |

Radical Addition Reactions

In the presence of radical initiators, such as peroxides, the addition of HBr to the alkene can proceed via a radical mechanism. This pathway leads to the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The alkene functionality can participate in cycloaddition reactions to form cyclic compounds. wikipedia.orgiupac.org

Diels-Alder Reaction: As a dienophile, the terminal alkene of this compound can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. organic-chemistry.orglibretexts.orgmasterorganicchemistry.comlibretexts.org The stereochemistry of the dienophile is retained in the product. libretexts.org

1,3-Dipolar Cycloadditions: This reaction involves a 1,3-dipole reacting with the alkene (dipolarophile) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgyoutube.comnih.gov The reaction is a concerted pericyclic shift. organic-chemistry.org The specific type of heterocycle formed depends on the 1,3-dipole used.

| Cycloaddition Type | Reactant | Product Ring Size |

| Diels-Alder | Conjugated diene | Six-membered ring organic-chemistry.orglibretexts.org |

| 1,3-Dipolar Cycloaddition | 1,3-dipole | Five-membered heterocycle wikipedia.orgorganic-chemistry.org |

Olefin Metathesis Reactions (e.g., Ring-Closing Metathesis for Cyclization)

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes like Grubbs' or Schrock's catalysts. wikipedia.orgyoutube.com For a molecule like this compound, if it were part of a larger structure containing another double bond, intramolecular ring-closing metathesis (RCM) could be employed to form a cyclic compound. pitt.edupsu.eduresearchgate.net For instance, diethyl diallylmalonate, a structurally related compound, undergoes RCM to form a five-membered ring, diethyl cyclopent-3-ene-1,1-dicarboxylate, with the release of ethylene gas. researchgate.netrsc.org The efficiency of RCM can be influenced by factors such as the catalyst used and the steric and electronic properties of substituents near the double bonds. psu.edunih.gov

Oxidative Functionalizations (e.g., Epoxidation, Dihydroxylation, Oxidative Cleavage)

The terminal alkene can be oxidized to introduce various oxygen-containing functional groups.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide, a three-membered ring containing an oxygen atom.

Dihydroxylation: The alkene can be converted to a vicinal diol (a glycol). Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). wikipedia.orglibretexts.orgyoutube.comlibretexts.org The Upjohn dihydroxylation uses a catalytic amount of OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO). organic-chemistry.org Anti-dihydroxylation is accomplished via epoxidation followed by acid-catalyzed ring-opening. libretexts.org

Oxidative Cleavage: Strong oxidizing agents like hot, concentrated potassium permanganate or ozone (O₃) followed by a workup can cleave the double bond. Ozonolysis followed by a reductive workup (e.g., with zinc or dimethyl sulfide) yields aldehydes or ketones. An oxidative workup (e.g., with hydrogen peroxide) will produce carboxylic acids or ketones.

| Oxidation Reaction | Reagent(s) | Product(s) | Stereochemistry |

| Epoxidation | m-CPBA | Epoxide | N/A |

| Syn-dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | Vicinal diol | syn-addition wikipedia.orgorganic-chemistry.org |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Vicinal diol | anti-addition libretexts.org |

| Oxidative Cleavage (Ozonolysis, reductive workup) | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Aldehyde/Ketone | N/A |

| Oxidative Cleavage (Ozonolysis, oxidative workup) | 1. O₃ 2. H₂O₂ | Carboxylic acid/Ketone | N/A |

Reactivity at the Alpha-Carbon to the Ester/Carboxylic Acid

The carbon atom situated between the ester and carboxylic acid carbonyl groups (the α-carbon) is particularly reactive. The adjacent electron-withdrawing carbonyl groups significantly increase the acidity of the α-hydrogen, making this position a focal point for a variety of carbon-carbon bond-forming reactions.

The presence of two flanking carbonyl groups renders the α-hydrogen of this compound acidic, with a pKa value comparable to that of diethyl malonate (pKa ≈ 13). pressbooks.pub This facilitates its deprotonation by a suitable base, such as sodium ethoxide, to generate a resonance-stabilized enolate ion. pressbooks.pubyoutube.com This enolate is a potent nucleophile and serves as a key intermediate in several important synthetic transformations. youtube.com

Alkylation: The nucleophilic enolate derived from this compound readily participates in Sₙ2 reactions with alkyl halides. pressbooks.pub This reaction, a cornerstone of malonic ester synthesis, allows for the introduction of an alkyl group at the α-position. pressbooks.pubgoogle.com The alkylating agent is typically a primary or methyl halide to avoid competing elimination reactions that are common with secondary and tertiary halides. pressbooks.pub The resulting product, an α-substituted derivative, can be used in further synthetic steps.

Acylation: The α-carbon can also be acylated. This is typically achieved by treating the corresponding enolate with an acid chloride. sigmaaldrich.com Common procedures may involve the use of magnesium chloride with a tertiary amine base to facilitate the reaction. sigmaaldrich.com This introduces an acyl group, leading to the formation of a β-dicarbonyl compound with increased structural complexity.

Michael Addition: As a soft nucleophile, the enolate of this compound is an ideal donor for Michael additions. organicchemistrytutor.commasterorganicchemistry.com This reaction involves the 1,4-conjugate addition of the enolate to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.comlibretexts.org The reaction results in the formation of a new carbon-carbon bond at the β-position of the acceptor, yielding a 1,5-dicarbonyl compound upon workup. organicchemistrytutor.comquimicaorganica.org A wide range of α,β-unsaturated ketones, esters, and nitriles can serve as Michael acceptors. libretexts.org

| Reaction Type | Reagents | Product Type | Key Features |

|---|---|---|---|

| Alkylation | 1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X) | α-Alkyl-α-allyl-malonic acid monoester | Forms a new C-C bond at the α-carbon; best with primary or methyl halides. pressbooks.pub |

| Acylation | 1. Base (e.g., Et₃N) 2. Acid Chloride (RCOCl) 3. MgCl₂ | α-Acyl-α-allyl-malonic acid monoester | Introduces an acyl group, creating a more complex dicarbonyl structure. sigmaaldrich.com |

| Michael Addition | 1. Base (e.g., NaOEt) 2. α,β-Unsaturated Acceptor | 1,5-Dicarbonyl Adduct | Conjugate addition forms a C-C bond at the β-carbon of the acceptor. organicchemistrytutor.comlibretexts.org |

The activated methylene group also enables participation in classic condensation reactions, further expanding the synthetic utility of this compound.

Knoevenagel Condensation: This reaction involves the condensation of a compound with an active hydrogen (like this compound) with an aldehyde or a ketone. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org A particularly relevant variant is the Doebner modification, which employs pyridine as the solvent and is used when one of the activating groups is a carboxylic acid. wikipedia.orgorganic-chemistry.org Under these conditions, the initial condensation product undergoes decarboxylation to yield an α,β-unsaturated product. wikipedia.orgorganic-chemistry.org This provides a direct route to substituted acrylic acid derivatives.

Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction between two ester molecules, or one ester and another carbonyl compound, in the presence of a strong base. wikipedia.orglibretexts.org The product is a β-keto ester. pressbooks.pubmasterorganicchemistry.com In a "crossed" Claisen condensation, two different esters are used. libretexts.org this compound could act as the enolizable ester component, attacking a second, non-enolizable ester. However, the reaction is complicated by the presence of the carboxylic acid proton, which is more acidic than the α-hydrogen of the ester. A strong base would deprotonate the carboxylic acid first. Therefore, careful selection of the base and reaction conditions is crucial. The base used should be an alkoxide that matches the ester's alcohol component to prevent transesterification. wikipedia.orglibretexts.org

| Reaction Type | Reactant | Catalyst/Solvent | Product Type | Key Features |

|---|---|---|---|---|

| Knoevenagel Condensation | Aldehyde or Ketone | Weak base (e.g., Piperidine) | α,β-Unsaturated dicarboxylic acid monoester | Condensation at the active methylene position. wikipedia.org |

| Knoevenagel-Doebner Condensation | Aldehyde or Ketone | Pyridine | α,β-Unsaturated monocarboxylic acid ester | Involves condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org |

| Crossed Claisen Condensation | Non-enolizable Ester | Strong base (e.g., NaOEt) | β-Keto dicarboxylic acid monoester | Forms a β-keto ester; requires stoichiometric base. wikipedia.orglibretexts.org The acidic proton of the carboxylic acid can interfere. |

Cascade and Tandem Reactions Facilitated by Multifunctionality

The coexistence of multiple reactive sites within a single molecule makes this compound an excellent substrate for cascade or tandem reactions. These processes, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy.

The strategic placement of the allyl group, the ester, the carboxylic acid, and the active methylene proton allows for the design of elegant reaction sequences. For example, a reaction initiated at one site can be followed by an intramolecular transformation involving another functional group. A hypothetical cascade could involve an initial Michael addition at the α-carbon, which then positions the newly formed chain to allow for an intramolecular reaction, such as an aldol or Claisen-type cyclization, potentially triggered by a change in reaction conditions (e.g., temperature or addition of a different reagent).

Another powerful example, drawn from related diallyl malonate systems, is the palladium-catalyzed decarboxylative allylation. In this type of transformation, a palladium(0) catalyst can coordinate to the allyl group, facilitating a sequence of oxidative addition and decarboxylation to generate a new intermediate, which can then undergo further reactions. The multifunctionality of this compound allows for the design of numerous such sequential transformations, leading to the rapid construction of complex molecular architectures.

| Cascade Sequence Example | Step 1 | Step 2 | Potential Outcome | Key Feature |

|---|---|---|---|---|

| Michael Addition / Intramolecular Cyclization | Base-catalyzed Michael addition of the enolate to an α,β-unsaturated ketone. | Intramolecular aldol or Claisen condensation of the resulting intermediate. | Formation of a cyclic or bicyclic structure. | Multiple C-C bonds formed in one pot, increasing molecular complexity efficiently. |

| Heck Reaction / Lactonization | Palladium-catalyzed Heck reaction between the allyl group and an aryl halide. | Acid-catalyzed intramolecular esterification (lactonization) involving the carboxylic acid and a newly formed hydroxyl group. | Polycyclic lactone. | Combines transition-metal catalysis with a classic cyclization reaction. |

Mechanistic and Kinetic Investigations of 2 Ethoxycarbonylpent 4 Enoic Acid Transformations

Elucidation of Reaction Pathways and Intermediate Characterization

The transformations of 2-ethoxycarbonylpent-4-enoic acid can proceed through several reaction pathways, largely dictated by the reaction conditions and the nature of the catalysts employed. Common reactions include additions to the carbon-carbon double bond and reactions at the carboxylic acid and ester functional groups. youtube.com

One of the key reaction pathways for unsaturated compounds like this compound is the addition reaction across the double bond. For instance, the reaction with bromine water would lead to the disappearance of the bromine color, indicating the saturation of the double bond. youtube.com Similarly, hydrogenation can saturate the alkene to form 2-ethoxycarbonylpentanoic acid. smolecule.com

The presence of both a carboxylic acid and an ester group allows for a variety of other transformations. Esterification of the carboxylic acid group can occur in the presence of an alcohol and an acid catalyst. smolecule.com Conversely, hydrolysis of the ethyl ester group can occur under acidic or basic conditions.

In the context of more complex transformations, such as cyclization reactions, the elucidation of reaction pathways involves the identification of key intermediates . For example, in catalyzed cyclization reactions, intermediates can include organometallic species where the palladium catalyst coordinates to the double bond. mdpi.com Spectroscopic techniques such as NMR and mass spectrometry are invaluable for the characterization of these transient species.

Transition State Analysis in Catalyzed and Uncatalyzed Reactions

Transition state analysis provides crucial insights into the energetics and stereochemical outcomes of chemical reactions. For transformations of this compound, computational methods, such as Density Functional Theory (DFT), are often employed to model the transition states of both catalyzed and uncatalyzed reactions. science.gov

In uncatalyzed reactions, such as a thermal ene reaction, the activation barriers are typically high. nih.gov The transition state involves a concerted process where bond breaking and bond formation occur simultaneously.

In catalyzed reactions, the catalyst provides an alternative reaction pathway with a lower activation energy. For instance, in a Lewis acid-catalyzed carbonyl-ene reaction, the Lewis acid coordinates to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. nih.gov This coordination leads to a more asynchronous transition state compared to the uncatalyzed reaction. nih.gov Quantum chemical studies have shown that the acceleration in Lewis acid-catalyzed reactions is often due to a reduction in the Pauli repulsion between the interacting orbitals of the reactants, rather than solely a lowering of the LUMO of the enophile. nih.gov

The geometry of the transition state is also critical in determining the stereoselectivity of a reaction. In asymmetric catalysis, chiral catalysts create a chiral environment around the reacting molecules, leading to diastereomeric transition states with different energies. This energy difference results in the preferential formation of one enantiomer over the other.

Role of Catalysis in Enhancing Selectivity and Efficiency

Catalysis plays a pivotal role in controlling the outcome of reactions involving this compound, enhancing not only the reaction rate but also the chemo-, regio-, and stereoselectivity.

Organometallic catalysts, particularly those based on palladium, are widely used in the transformations of unsaturated compounds. In reactions such as carbonylative double cyclization, a Pd(II) catalyst can coordinate to the alkene, facilitating intramolecular nucleophilic attack. mdpi.com The mechanism often involves a series of steps including oxidative addition, migratory insertion of carbon monoxide, and reductive elimination to regenerate the active catalyst. mdpi.com The choice of ligands on the metal center can significantly influence the selectivity and efficiency of these catalytic cycles.

Lewis acid catalysis is instrumental in activating carbonyl compounds and other functional groups. wikipedia.org In the context of this compound, a Lewis acid can coordinate to the carbonyl oxygen of the ester or the carboxylic acid, enhancing their reactivity towards nucleophiles. nih.govwikipedia.org This is particularly relevant in reactions like the carbonyl-ene reaction, where Lewis acids such as aluminum or tin-based compounds can dramatically accelerate the reaction and allow it to proceed at much lower temperatures than the uncatalyzed thermal reaction. nih.gov The stereochemical outcome of these reactions can often be controlled by using chiral Lewis acids. wikipedia.org

Table 1: Comparison of Uncatalyzed and Lewis Acid-Catalyzed Carbonyl-Ene Reactions

| Feature | Uncatalyzed Reaction | Lewis Acid-Catalyzed Reaction |

| Activation Energy | High | Significantly Lowered nih.gov |

| Reaction Temperature | High (e.g., 150-300 °C) nih.gov | Low (e.g., -78 °C to room temp) nih.gov |

| Transition State | More Synchronous | More Asynchronous nih.gov |

| Rate Determining Factor | High Pauli Repulsion nih.gov | Reduced Pauli Repulsion nih.gov |

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For substrates similar to this compound, organocatalysts like proline and its derivatives can be employed. mdpi.com These catalysts can activate substrates through the formation of enamines or iminium ions. Synergistic catalysis, where two different organocatalysts work in concert, can lead to highly efficient and stereoselective reactions. mdpi.com

Phase-transfer catalysis (PTC) is a valuable technique when reactants are in different phases, such as a solid-liquid or liquid-liquid system. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transport of a reactant from one phase to another where the reaction occurs. adelaide.edu.au For a compound like this compound, PTC could be employed in reactions involving its carboxylate anion, for example, in alkylation reactions.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies are essential for understanding the factors that influence the rate of a chemical reaction. For transformations of this compound, the reaction rate can be influenced by several factors including:

Concentration of reactants and catalyst: The rate of reaction is typically dependent on the concentration of the substrate and the catalyst.

Temperature: Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier.

Solvent: The polarity and coordinating ability of the solvent can significantly affect reaction rates, particularly in reactions involving charged intermediates or polar transition states. smolecule.com

Nature of the catalyst: The choice of catalyst, including the metal and its ligands in organometallic catalysis or the specific Lewis acid, has a profound impact on the reaction rate.

By systematically varying these parameters and measuring the reaction rate, a rate law can be determined, which provides a mathematical description of the reaction kinetics and offers further insight into the reaction mechanism.

Isotope Effects in Understanding Reaction Mechanisms

The study of kinetic isotope effects (KIEs) provides a powerful tool for elucidating the mechanisms of chemical reactions. This involves replacing an atom in a reactant with one of its heavier isotopes and measuring the resulting change in the reaction rate. wikipedia.org The magnitude of the KIE can offer significant insights into the rate-determining step of a reaction and the nature of the transition state. To date, specific studies on the kinetic isotope effects in transformations of this compound are not available in the published literature. However, by examining related systems and general principles, we can anticipate how isotope effects could be applied to understand its reactivity.

The most common isotopic substitution in organic chemistry involves the replacement of hydrogen (¹H) with its heavier isotope, deuterium (B1214612) (²H). libretexts.org The C-D bond is stronger than the C-H bond, primarily due to the lower zero-point vibrational energy of the C-D bond. libretexts.org Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step typically exhibit a "primary" kinetic isotope effect (kH/kD > 1), where the deuterated reactant reacts more slowly than its non-deuterated counterpart. princeton.edu

For a molecule like this compound, several positions could be isotopically labeled to probe different potential reaction mechanisms. For instance, deuteration at the C2, C3, or C5 positions could provide valuable mechanistic information.

Primary Kinetic Isotope Effects:

A primary KIE would be expected in reactions where a C-H bond at a key position is broken during the rate-limiting step. For example, in an elimination reaction involving the abstraction of the proton at C2 to form a double bond, a significant primary KIE would be anticipated. Similarly, if a reaction proceeds via an ene-type mechanism, where a hydrogen from the allylic position (C3) is transferred, a primary KIE would be observed. nih.gov

Secondary Kinetic Isotope Effects:

Secondary KIEs are observed when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs but can still provide crucial details about changes in hybridization at the labeled center. For instance, if a reaction of this compound involves a transition state where the hybridization of C2 changes from sp³ to sp², a small, normal secondary KIE (kH/kD > 1) might be observed for deuterium substitution at C2. Conversely, a change from sp² to sp³ would likely result in an inverse secondary KIE (kH/kD < 1).

Analogous Systems: Pyrolysis of Allylic Esters

While direct data for this compound is unavailable, studies on the pyrolysis of allylic esters, which also feature a carbon-carbon double bond at the β-γ position relative to an ester group, can offer insights. The pyrolysis of these esters often proceeds through a concerted, pericyclic mechanism (an ene reaction), involving the transfer of a hydrogen atom. Research on the pyrolysis of allylic acetates has demonstrated significant primary deuterium isotope effects, confirming that the C-H bond is indeed broken in the rate-determining step. mcmaster.ca

The following table presents data from the pyrolysis of allylic esters, which can serve as an illustrative example of the types of isotope effects that might be observed in analogous transformations of this compound.

| Compound | Temperature (°C) | kH/kD | Reference |

| threo-2-Deutero-1,2-diphenylethyl acetate (B1210297) | 327 | 2.8 ± 0.6 | mcmaster.ca |

| Ethyl acetate (β-deuterated) | 450 | ~2.1 | mcmaster.ca |

This table is interactive. Users can sort the data by clicking on the column headers.

The large kH/kD values in the table strongly suggest a transition state where the allylic C-H bond is substantially broken. mcmaster.ca If this compound were to undergo a similar thermal rearrangement or elimination, isotopic labeling at the C3 position would be a critical experiment to perform. A large observed kH/kD would provide strong evidence for a concerted mechanism involving this hydrogen.

Computational and Theoretical Studies on 2 Ethoxycarbonylpent 4 Enoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and thermodynamic stability of a molecule. researchgate.netacademicjournals.org These calculations solve approximations of the Schrödinger equation to determine properties such as molecular orbital energies, charge distribution, and molecular geometry.

For 2-ethoxycarbonylpent-4-enoic acid, the electronic structure is characterized by the interplay of several functional groups: a carboxylic acid, an ester, and a terminal alkene. The electronegative oxygen atoms in the carbonyl groups create significant partial positive charges on the adjacent carbon atoms, influencing the molecule's polarity and electrostatic potential. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the electron-rich C=C double bond of the allyl group, while the lowest unoccupied molecular orbital (LUMO) is likely centered on the electron-deficient carbonyl carbons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Energetic properties, such as the heat of formation and Gibbs free energy, can also be calculated to assess the molecule's thermodynamic stability. These values are crucial for predicting the feasibility and outcomes of chemical reactions.

Table 1: Calculated Electronic and Energetic Properties of this compound (Theoretical Values) Calculations are typically performed using a DFT method, such as B3LYP, with a standard basis set like 6-311++G(d,p). nih.gov

| Property | Theoretical Value | Significance |

| HOMO Energy | ~ -7.0 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | ~ -0.5 eV | Indicates the energy of the lowest energy empty orbital; related to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | ~ 6.5 eV | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Dipole Moment | ~ 2.5 D | Quantifies the overall polarity of the molecule, arising from the asymmetrical distribution of electron density. |

| Heat of Formation (ΔHf°) | ~ -550 kJ/mol | The standard enthalpy change when the molecule is formed from its constituent elements in their standard states. |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Conceptual DFT provides a framework for using calculated electronic properties to predict chemical reactivity. nih.gov By analyzing quantities derived from the electron density, such as Fukui functions or molecular electrostatic potential (MEP) maps, specific sites of reactivity can be identified.

For this compound, several reactive centers can be predicted:

Nucleophilic Attack: The terminal alkene (C4=C5) is the primary site for electrophilic attack, such as hydrohalogenation or hydration. youtube.com The HOMO's localization on this bond confirms its electron-donating nature.

Electrophilic Attack: The carbonyl carbons of both the ester (C1) and the carboxylic acid (C1') are electrophilic due to the polarization of the C=O bonds. They are susceptible to attack by nucleophiles.

Deprotonation: The hydrogen of the carboxylic acid group is the most acidic proton in the molecule. Additionally, the α-hydrogen (at C2) is activated by two adjacent carbonyl groups, making it susceptible to deprotonation by a strong base, which is a key step in reactions like the malonic ester synthesis. nih.govopenochem.org

Computational models can predict the regioselectivity of reactions. For instance, in an electrophilic addition to the allyl group, calculations would show that the formation of a secondary carbocation at C4 is more stable than a primary carbocation at C5, thus predicting Markovnikov-type addition products. youtube.com Stereoselectivity can also be explored by calculating the transition state energies for different stereochemical pathways.

Table 2: Predicted Reactivity Sites of this compound

| Site | Type of Reactivity | Predicted Reaction | Rationale |

| C4=C5 double bond | Nucleophilic | Electrophilic Addition (e.g., with HBr) | High HOMO density; can stabilize a carbocation intermediate. |

| Carboxylic Acid (-COOH) | Acidic / Electrophilic | Deprotonation, Esterification | Acidic proton; electrophilic carbonyl carbon. |

| Ester Carbonyl (-COOEt) | Electrophilic | Nucleophilic Acyl Substitution | Polarized C=O bond makes the carbon electron-deficient. |

| C2-Hydrogen (α-proton) | Acidic (with strong base) | Enolate Formation / Alkylation | Positioned between two electron-withdrawing carbonyl groups. |

Conformational Analysis and Intermolecular Interactions

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. nih.gov These conformations often have different energies, and the most stable (lowest energy) conformation is typically the most populated. For a flexible molecule like this compound, understanding its preferred shape is crucial as it can influence both its physical properties and its reactivity.

Key rotatable bonds include the C2-C3 bond and the bonds connecting the carbonyl groups to the main carbon chain. Rotation around these bonds can lead to various staggered and eclipsed conformations. The most stable conformers will minimize steric hindrance between the bulky ethoxycarbonyl group, the carboxylic acid group, and the allyl side chain. Furthermore, the orientation of the carboxylic acid group itself is significant; it can adopt syn and anti conformations, with the syn form often stabilized by an intramolecular hydrogen bond, though solvent interactions can favor the anti form. nih.gov

Computational methods can map the potential energy surface by systematically rotating bonds and calculating the energy of each resulting conformation. This allows for the identification of energy minima (stable conformers) and the energy barriers between them. Intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of two molecules to form dimers, can also be modeled to understand its behavior in condensed phases.

Table 3: Plausible Conformations and Dihedral Angles of Interest

| Dihedral Angle | Description | Low Energy Conformation | High Energy Conformation |

| O=C-C2-C3 | Rotation around C-C bond adjacent to carbonyls | Staggered (~60°, 180°) | Eclipsed (~0°, 120°) |

| C2-C3-C4-C5 | Orientation of the allyl group | Anti-periplanar (~180°) | Syn-periplanar (~0°) |

| C2-C(O)-O-H | Carboxylic acid conformation | Syn (~0°) | Anti (~180°) |

Molecular Dynamics Simulations of Reaction Pathways

While quantum chemical calculations often focus on static structures, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. scielo.brescholarship.org This allows for the exploration of dynamic processes, such as reaction mechanisms and conformational changes in solution. By combining quantum mechanics with molecular mechanics (QM/MM methods), the reactive part of a system can be treated with high accuracy while the surrounding solvent is modeled more simply. nih.gov

An MD simulation could be used to trace the entire pathway of a reaction involving this compound. For example, the simulation could model the decarboxylation of the molecule upon heating in acidic water, a common subsequent step in malonic ester syntheses. openochem.org The simulation would track the atomic positions from the initial reactant, through the transition state (where bonds are breaking and forming), to the final product (4-pentenoic acid). This provides a detailed, time-resolved picture of the reaction, revealing intermediates and the energy barriers that govern the reaction rate. hawaii.edu

In Silico Design of Novel Transformations and Catalysts for its Synthesis or Reactions

Computational chemistry is not only for analysis but also for design. In silico methods are increasingly used to design new catalysts and synthetic routes. rsc.orgnih.gov The synthesis of this compound would likely proceed via the alkylation of a malonic ester half-ester with an allyl halide. nih.govgoogle.com This reaction typically requires a base and can be facilitated by a phase-transfer catalyst.

Computational tools can be employed to optimize this synthesis:

Catalyst Design: Different catalysts, such as various quaternary ammonium (B1175870) salts for phase-transfer catalysis, can be modeled. osti.gov DFT calculations can assess the binding energy between the catalyst and the enolate anion, helping to identify catalysts that could accelerate the reaction.

Reaction Condition Optimization: The effect of different solvents can be simulated using implicit or explicit solvent models to find a medium that best stabilizes the transition state, thereby increasing the reaction rate.

Designing New Reactions: Theoretical methods can be used to explore novel, hypothetical reactions. For example, one could computationally screen different transition metal catalysts for a potential intramolecular cyclization reaction, exploring pathways to form new cyclic structures from the pentenoic acid backbone. researchgate.net

By modeling potential reaction pathways and catalyst-substrate interactions, computational chemistry accelerates the discovery of efficient and novel synthetic methodologies. rsc.orgrsc.org

Advanced Analytical Techniques in the Research of 2 Ethoxycarbonylpent 4 Enoic Acid

Spectroscopic Methods for Structural Elucidation and Mechanistic Insight

Spectroscopic techniques are fundamental tools for probing the molecular structure and observing the real-time progress of reactions involving "2-Ethoxycarbonylpent-4-enoic acid".

In situ Nuclear Magnetic Resonance (NMR) for Reaction Monitoring:

In situ NMR spectroscopy is a powerful method for monitoring the progress of chemical reactions in real-time without the need for sample isolation. For the synthesis or transformation of "this compound," this technique allows for the direct observation of the consumption of reactants, the formation of intermediates, and the appearance of the final product. By tracking the characteristic signals of the protons and carbons in the molecule, researchers can gain deep mechanistic insights and optimize reaction conditions. For instance, in a catalytic reaction, the coordination of the substrate to a metal center or the formation of a transient intermediate could be observed, providing direct evidence for a proposed catalytic cycle.

Advanced Infrared (IR) and Raman Spectroscopy:

Both IR and Raman spectroscopy probe the vibrational modes of a molecule, offering a "fingerprint" that is unique to its structure. mt.com While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy excels in analyzing non-polar moieties and is often less susceptible to interference from aqueous solvents. sepscience.com

For "this compound," these techniques are complementary:

IR Spectroscopy would clearly show the characteristic stretching vibrations of the carboxylic acid O-H (broad), the ester C=O, and the carboxylic acid C=O groups. nih.gov The C=C stretching of the terminal alkene would also be visible.

Raman Spectroscopy would provide strong signals for the C=C double bond and the C-C backbone, complementing the IR data. triprinceton.org This is particularly useful for studying reactions at the double bond, such as hydrogenation or polymerization, where changes in the intensity of the C=C Raman signal can be monitored.

The combination of these techniques can be used to study intermolecular interactions, such as hydrogen bonding, which plays a crucial role in the physical properties and reactivity of carboxylic acids. psu.edu

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Notes |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | Weak | The broadness in IR is due to hydrogen bonding. |

| C-H stretch (sp² and sp³) | 3100-2850 | Strong | Includes stretches from the ethyl and pentenyl groups. |

| C=O stretch (Ester) | ~1735 | Moderate | A sharp, strong band in the IR spectrum. |

| C=O stretch (Carboxylic Acid) | ~1710 | Moderate | Often appears as a shoulder or a distinct peak near the ester carbonyl. |

| C=C stretch (Alkene) | ~1640 | Strong | A key indicator of the terminal double bond. |

| C-O stretch (Ester & Acid) | 1300-1000 | Weak | Part of the complex fingerprint region. |

This table presents illustrative data based on typical vibrational frequencies for the functional groups present in this compound.

Mass Spectrometry for Isotopic Labeling and Reaction Intermediates

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of "this compound" and for probing reaction mechanisms through isotopic labeling studies. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition.

Isotopic Labeling:

By strategically replacing atoms in "this compound" with their heavier isotopes (e.g., ¹³C, ¹⁸O, or ²H), researchers can trace the fate of these atoms during a chemical reaction. mt.com For example, labeling the carbonyl oxygen of the ester group with ¹⁸O could help elucidate the mechanism of hydrolysis or transesterification reactions by tracking which oxygen atom is incorporated into the products.

Identification of Reaction Intermediates:

In combination with soft ionization techniques like electrospray ionization (ESI), mass spectrometry can be used to detect and characterize transient reaction intermediates. By analyzing the reaction mixture at different time points, it is possible to identify species that are not observable by other methods, providing crucial evidence for a proposed reaction pathway.

| Technique | Application for this compound | Information Gained |

| High-Resolution Mass Spectrometry (HRMS) | Determination of exact mass. | Confirmation of elemental formula (C₈H₁₂O₄). |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation analysis of the parent ion. | Structural information based on characteristic fragment ions (e.g., loss of the ethyl group, decarboxylation). |

| Isotopic Labeling with ESI-MS | Tracing the path of labeled atoms in a reaction. | Mechanistic details of bond formation and cleavage. |

This table illustrates the application of various mass spectrometry techniques to the study of this compound.

Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for the separation of "this compound" from reaction mixtures and for the determination of its purity, including its enantiomeric excess if a chiral synthesis is performed.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination:

Since "this compound" possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (ee) of a non-racemic sample can be accurately determined. The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. chromatographyonline.com

| Parameter | Description |

| Chiral Stationary Phase | A stationary phase containing a chiral selector (e.g., polysaccharide-based). |

| Mobile Phase | A mixture of solvents (e.g., hexane/isopropanol) that elutes the enantiomers. |

| Detection | UV detector is commonly used if the molecule has a chromophore. |

| Enantiomeric Excess (% ee) | Calculated as: |

This table outlines the key components of a chiral HPLC method for the analysis of this compound.

X-ray Crystallography of Derivatives and Co-crystals

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. wikipedia.org While obtaining suitable crystals of "this compound" itself might be challenging due to its flexibility and the presence of a liquid-state at room temperature, derivatization can overcome this limitation.

By converting the carboxylic acid to a salt with a suitable counterion or by forming a co-crystal with another molecule, it is often possible to obtain single crystals suitable for X-ray diffraction analysis. The resulting crystal structure would unambiguously determine the bond lengths, bond angles, and the absolute configuration of the chiral center if a chiral derivative is used. nih.gov This information is invaluable for understanding structure-reactivity relationships and for the rational design of new catalysts or materials based on this molecular scaffold. The study of supramolecular interactions, such as hydrogen bonding and van der Waals forces, within the crystal lattice can also provide insights into the bulk properties of the material. mdpi.com

| Derivative/Co-crystal | Rationale | Potential Information Gained |

| Salt with a chiral amine | To facilitate crystallization and determine absolute configuration. | 3D structure, absolute stereochemistry, intermolecular interactions. |

| Co-crystal with a rigid aromatic molecule | To induce crystallinity through defined intermolecular interactions. | Packing motifs, supramolecular assembly. |

| Metal-organic framework (MOF) precursor | To use as a building block for porous materials. | Coordination geometry, framework topology. |

This table provides examples of how derivatization can be used to enable X-ray crystallographic studies of this compound.

Future Directions and Emerging Research Areas for 2 Ethoxycarbonylpent 4 Enoic Acid

Exploration of Undiscovered Reactivity Modes

The reactivity of 2-ethoxycarbonylpent-4-enoic acid is primarily dictated by its three functional groups. Future research will likely focus on discovering novel transformations and reaction cascades that exploit the interplay between these groups.

Key Research Areas:

Tandem Cyclization Reactions: The proximity of the carboxylic acid/ester and the alkene moiety invites exploration into new intramolecular cyclization reactions. Research could focus on developing catalytic systems for novel lactonization, cycloaddition, or carbocyclization reactions, potentially leading to the synthesis of complex heterocyclic and carbocyclic scaffolds.

Multi-component Reactions: The development of novel multi-component reactions (MCRs) involving this compound as a key component is a promising avenue. Such reactions could provide rapid access to diverse and complex molecular architectures in a single synthetic step.

Controlled Decarboxylation: While the decarboxylation of malonic acid derivatives is a well-known reaction, investigating controlled and selective decarboxylation of this compound under various conditions (e.g., thermal, photochemical, catalytic) could lead to the synthesis of valuable substituted pentenoates. masterorganicchemistry.comorganic-chemistry.org The final step in the malonic ester synthesis often involves decarboxylation upon heating. masterorganicchemistry.com

Integration into Flow Chemistry and Microreactor Systems

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and scalability. The application of flow chemistry to the synthesis and transformation of this compound is a largely unexplored but highly promising research area.

Potential Advantages of Flow Chemistry:

Enhanced Safety: Many reactions involving reactive intermediates or exothermic processes can be performed more safely in continuous flow reactors due to the small reaction volumes and efficient heat transfer. masterorganicchemistry.com

Improved Yield and Selectivity: The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors can lead to higher yields and selectivities compared to batch processes.

Telescoped Synthesis: Flow chemistry enables the coupling of multiple reaction steps into a continuous sequence without the need for intermediate purification, streamlining the synthesis of complex molecules from this compound.

Future research could focus on developing continuous flow processes for the synthesis of this compound itself, as well as its subsequent functionalization and elaboration into more complex target molecules.

Development of Sustainable and Economically Viable Synthetic Routes

The traditional synthesis of this compound relies on the malonic ester synthesis, which involves the alkylation of diethyl malonate with an allyl halide followed by partial hydrolysis. wikipedia.org While effective, this method can have drawbacks in terms of atom economy and the use of hazardous reagents.

Future Research Focus:

Catalytic and Greener Approaches: Developing catalytic methods that avoid the use of stoichiometric bases and hazardous alkylating agents would represent a significant advancement. This could involve transition-metal catalyzed allylation reactions or the use of greener solvents and reagents.

Bio-based Feedstocks: Investigating the synthesis of this compound from renewable bio-based feedstocks would enhance its sustainability profile. For instance, pentenoic acid, a related compound, can be a degradation product of biofeedstocks. acs.org

Process Optimization: Optimizing existing synthetic routes to improve yields, reduce waste, and lower costs is crucial for the large-scale industrial application of this compound. A patent for the synthesis of 4-pentenoic acid highlights the use of allyl chloride and diethyl malonate with subsequent saponification and decarboxylation, suggesting a focus on improving reaction yields and operational simplicity. google.com

Applications in Materials Science (e.g., as a monomer or cross-linking agent, excluding material properties)

The presence of both a polymerizable alkene group and reactive carboxylic acid/ester functionalities makes this compound an attractive candidate for applications in materials science, particularly as a monomer or cross-linking agent.

Potential Roles in Polymer Chemistry:

Functional Monomer: The terminal double bond allows for its incorporation into polymer chains via various polymerization techniques (e.g., free radical, controlled radical polymerization). The pendant ethoxycarbonyl and carboxylic acid groups would introduce functionality along the polymer backbone, which can be used for post-polymerization modification or to impart specific properties to the material.

Cross-linking Agent: The dicarboxy-like nature of the molecule (after potential hydrolysis of the ester) suggests its use as a cross-linking agent to create polymer networks. Cross-linking is a critical process for modifying the properties of polymers.

Future research in this area would involve the synthesis and characterization of polymers and co-polymers derived from this compound and the investigation of its efficacy as a cross-linking agent for various polymer systems.

Design of Complex Architectures Utilizing its Multifunctionality

The trifunctional nature of this compound provides a unique platform for the design and synthesis of complex molecular architectures.

Synthetic Possibilities:

Dendrimers and Hyperbranched Polymers: The ability to selectively react with each of the three functional groups could be exploited in iterative synthetic strategies to build up well-defined dendritic or hyperbranched structures.

Scaffold for Combinatorial Chemistry: The compound can serve as a versatile scaffold onto which different molecular fragments can be attached at the three distinct functional sites, enabling the rapid generation of libraries of diverse compounds for screening in drug discovery or materials science.

Natural Product Synthesis: The specific arrangement of functional groups in this compound may prove advantageous as a key intermediate in the total synthesis of complex natural products. The malonic ester synthesis is a foundational method for creating substituted acetic acids, which are common motifs in natural products. uobabylon.edu.iq

Interdisciplinary Research with Other Scientific Domains

The versatility of this compound opens up possibilities for interdisciplinary research, bridging organic chemistry with other scientific fields.

Potential Interdisciplinary Applications:

Bioconjugation: The carboxylic acid group can be readily activated for conjugation to biomolecules such as proteins, peptides, or nucleic acids, enabling the development of bioprobes, diagnostic agents, or targeted drug delivery systems.

Surface Modification: The compound could be used to modify the surface of materials by grafting it onto the surface via its reactive functional groups. This could be used to alter surface properties such as wettability, biocompatibility, or adhesion.

Q & A

Q. What are the optimal synthetic routes for 2-ethoxycarbonylpent-4-enoic acid, and how can reaction yields be improved?

- Methodological Answer : A common approach involves esterification of pent-4-enoic acid with ethanol under acidic catalysis. Reaction parameters (temperature, solvent, catalyst concentration) should be systematically optimized. For example, using anhydrous conditions and molecular sieves can minimize hydrolysis . Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify intermediates and byproducts. Yield improvements may involve protecting the carboxylic acid group during esterification or using coupling agents like DCC (dicyclohexylcarbodiimide) to enhance efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques: